Torcetrapib ethanolate
CAS No.: 343798-00-5
Cat. No.: VC20306462
Molecular Formula: C28H31F9N2O5
Molecular Weight: 646.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 343798-00-5 |
|---|---|
| Molecular Formula | C28H31F9N2O5 |
| Molecular Weight | 646.5 g/mol |
| IUPAC Name | ethanol;ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
| Standard InChI | InChI=1S/C26H25F9N2O4.C2H6O/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35;1-2-3/h6-11,18,21H,4-5,12-13H2,1-3H3;3H,2H2,1H3/t18-,21+;/m1./s1 |
| Standard InChI Key | WGLUDAOFIMTWAM-WKOQGQMTSA-N |
| Isomeric SMILES | CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC.CCO |
| Canonical SMILES | CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC.CCO |
Introduction
Chemical Identity and Structural Properties
Torcetrapib ethanolate (PubChem CID: 15547299) is an ethanol solvate of torcetrapib, with the molecular formula and a molecular weight of 646.5 g/mol . The compound retains the core structure of torcetrapib, featuring a quinoline backbone substituted with trifluoromethyl groups and a carbamate ester moiety. The ethanolate designation indicates the inclusion of ethanol molecules in its crystalline lattice, a common formulation strategy to enhance solubility or stability .
Stereochemical Configuration
The stereochemistry of torcetrapib ethanolate is defined as (2R,4S), a configuration critical for its interaction with CETP . X-ray crystallography studies of CETP inhibitors, including torcetrapib, reveal that the (2R,4S) enantiomer optimally occupies the hydrophobic tunnel of CETP, blocking cholesteryl ester transfer by steric hindrance .
Comparative Structural Analysis
The parent compound, torcetrapib (PubChem CID: 159325), shares identical functional groups but lacks the ethanol solvate. Key structural differences include:
| Property | Torcetrapib | Torcetrapib Ethanolate |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 600.5 g/mol | 646.5 g/mol |
| Crystalline Form | Free base | Ethanol solvate |
| Solubility (Predicted) | Low aqueous solubility | Enhanced via ethanol |
This ethanolate formulation likely improved physicochemical properties for early-stage pharmaceutical development .
Pharmacological Mechanism and CETP Inhibition
Torcetrapib ethanolate operates through the same mechanism as its parent compound: inhibition of CETP, a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) . By blocking this transfer, the compound increases HDL cholesterol (HDL-C) levels while reducing LDL cholesterol (LDL-C), a dual effect hypothesized to reduce cardiovascular risk .
Preclinical Efficacy
In CETP-apolipoprotein B100 transgenic mice fed a high-fat diet, torcetrapib increased HDL-C by 42% and enhanced reverse cholesterol transport (RCT) by 118%, as measured by fecal excretion of -bile acids . These effects correlated with improved insulin sensitivity, suggesting pleiotropic benefits beyond lipid modulation .
Clinical Development and Outcomes
Torcetrapib ethanolate’s development trajectory mirrors that of torcetrapib, which advanced to Phase III trials before being halted due to safety concerns.
Phase II Trial Data
A randomized, double-blind study () evaluated torcetrapib monotherapy in subjects with low HDL-C :
| Dose (mg/day) | HDL-C Increase (%) | LDL-C Reduction (%) |
|---|---|---|
| 30 | 37.6 | 4.2 |
| 60 | 51.4 | 10.3 |
| 90 | 54.5 | 16.5 |
Despite these promising lipid effects, dose-dependent increases in systolic blood pressure (4–6 mmHg) and serum aldosterone were observed, foreshadowing later safety issues .
Phase III Termination
The ILLUMINATE trial () revealed a 58% increase in all-cause mortality and a 25% rise in cardiovascular events in the torcetrapib-atorvastatin arm versus atorvastatin alone . Post-hoc analyses attributed these outcomes to off-target effects, including hypertension and electrolyte imbalances, rather than CETP inhibition itself .
Synthesis and Formulation
Torcetrapib ethanolate is synthesized via a multi-step process involving palladium-catalyzed cross-coupling and hydrogenation reactions . Key steps include:
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